molecular formula C15H20N2O2 B1356322 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide CAS No. 910443-36-6

2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B1356322
M. Wt: 260.33 g/mol
InChI Key: WTFFTTUGFLCAJL-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with an ethyl group, a carboxamide group, and a 2,3-dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2,3-dimethylphenol are insoluble in water and are considered to be combustible .

Scientific Research Applications

Alzheimer's Disease Research

Research on oxopyrrolidines, including compounds similar to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, has shown significant promise in the treatment of Alzheimer's disease. A study highlighted the synthesis of oxopyrrolidine derivatives and their evaluation as inhibitors of acetylcholinesterase and β amyloid protein, key targets in Alzheimer's disease. Notably, certain compounds exhibited high inhibitory activity, surpassing that of standard treatments like donepezil (Mohamed et al., 2018).

Antioxidant and Anti-inflammatory Properties

Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a group of compounds including structures similar to the subject compound, were synthesized and evaluated for their biological activity. One of the synthesized compounds showed significant antiradical activity, even greater than the reference drug trolox, and exhibited anti-inflammatory effects superior to diclofenac sodium (Zykova et al., 2016).

Potential in Antitumor Research

The synthesis of novel arylazothiazole disperse dyes containing selenium, including derivatives related to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, was conducted. These compounds demonstrated impressive antitumor activity against Ehrlich ascites carcinoma cell lines, in addition to antioxidant and antimicrobial properties (Khalifa et al., 2015).

Research in Skeletal Muscle Sodium Channel Blockers

Constrained analogues of tocainide, including structures akin to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, were studied for their potential as skeletal muscle sodium channel blockers. These compounds demonstrated a marked increase in potency compared to tocainide, indicating potential use in treating conditions like myotonia (Catalano et al., 2008).

Antituberculosis Activity

Research on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, which share structural similarities with the compound , revealed moderate to good antituberculosis activity. This study underlines the potential of such compounds in developing new treatments for tuberculosis (Jadhav et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s similar to 2,3-dimethylphenol, it could be toxic and corrosive .

properties

IUPAC Name

2-(2,3-dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17-13(18)8-12(15(16)19)14(17)11-7-5-6-9(2)10(11)3/h5-7,12,14H,4,8H2,1-3H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFFTTUGFLCAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)N)C2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182829
Record name 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide

CAS RN

910443-36-6
Record name 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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